3-Chloroheptane

Free-radical chlorination Positional isomer distribution Heptane monochlorination

3-Chloroheptane (CAS 999-52-0, molecular formula C₇H₁₅Cl, molecular weight 134.65 g/mol) is a secondary alkyl halide in which the chlorine atom is substituted at the third carbon of the n-heptane backbone. This positional arrangement confers chirality at the C3 stereogenic center, giving rise to (R)- and (S)-enantiomers with distinct optical activities.

Molecular Formula C7H15Cl
Molecular Weight 134.65 g/mol
CAS No. 999-52-0
Cat. No. B1620029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroheptane
CAS999-52-0
Molecular FormulaC7H15Cl
Molecular Weight134.65 g/mol
Structural Identifiers
SMILESCCCCC(CC)Cl
InChIInChI=1S/C7H15Cl/c1-3-5-6-7(8)4-2/h7H,3-6H2,1-2H3
InChIKeyDMKNOEJJJSHSML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroheptane (CAS 999-52-0): Chemical Identity and Physicochemical Baseline


3-Chloroheptane (CAS 999-52-0, molecular formula C₇H₁₅Cl, molecular weight 134.65 g/mol) is a secondary alkyl halide in which the chlorine atom is substituted at the third carbon of the n-heptane backbone [1]. This positional arrangement confers chirality at the C3 stereogenic center, giving rise to (R)- and (S)-enantiomers with distinct optical activities [2]. Key physicochemical properties include a boiling point of approximately 144–150 °C at 760 mmHg, density of 0.864–0.887 g/cm³ (temperature-dependent), flash point of ~39 °C, and refractive index of 1.418–1.423 [3]. The compound is a colorless liquid that is insoluble in water and is typically supplied at ≥95% purity for research and industrial applications [3].

Why 3-Chloroheptane Cannot Be Interchanged with 1-Chloroheptane, 2-Chloroheptane, or 4-Chloroheptane in Research and Industrial Protocols


Despite sharing the identical molecular formula C₇H₁₅Cl, positional isomers of chloroheptane exhibit quantifiably different reactivities, physical properties, and stereochemical behaviors that preclude direct substitution. In nucleophilic substitution, the secondary alkyl chloride 3-chloroheptane undergoes S_N2 reactions at a rate intermediate between the faster-reacting primary 1-chloroheptane and the more sterically hindered 2- and 4-chloroheptanes [1]. The presence of the C3 chiral center introduces enantiomeric considerations absent in achiral 1-chloroheptane and 4-chloroheptane, with (S)-3-chloroheptane exhibiting dextrorotatory optical rotation while (R)-3-chloroheptane is levorotatory [2]. Furthermore, the flash point of 3-chloroheptane (~39 °C) is lower than that of 1-chloroheptane (~41.7–45 °C), impacting safe handling and storage protocols [3]. These distinctions necessitate compound-specific procurement for reproducible experimental outcomes.

Quantitative Differentiation of 3-Chloroheptane Versus Closest Analogs: A Data-Driven Procurement Guide


Free-Radical Chlorination Product Distribution: Quantifying the Relative Formation Yield of 3-Chloroheptane

During the photochemical chlorination of n-heptane, the relative yield of 3-chloroheptane is approximately half that of 2-chloroheptane and equal to that of 4-chloroheptane, producing a statistically predictable 2:1:1 ratio for 2-chloroheptane:3-chloroheptane:4-chloroheptane [1]. This quantitative distribution arises from the number of chemically equivalent secondary hydrogens available for abstraction and the relative reactivity differences among methylene positions, and serves as a verifiable procurement metric for experimental design requiring specific isomer ratios [1].

Free-radical chlorination Positional isomer distribution Heptane monochlorination

Optical Activity of 3-Chloroheptane Enantiomers: Dextrorotatory (S) Versus Levorotatory (R)

The enantiomers of 3-chloroheptane exhibit opposite optical activities: (S)-3-chloroheptane is dextrorotatory, rotating plane-polarized light to the right, while (R)-3-chloroheptane is levorotatory, rotating plane-polarized light to the left [1]. This property is a direct consequence of the chiral C3 stereogenic center. In contrast, 1-chloroheptane and 4-chloroheptane are achiral and exhibit no optical rotation [1].

Chiral synthesis Stereochemistry Optical rotation

Gas-Phase Thermodynamic Stability: Enthalpy of Isomerization Between 2-Chloroheptane and 3-Chloroheptane

Gas-phase equilibration studies have established that the isomerization from 2-chloroheptane to 3-chloroheptane is associated with a standard reaction enthalpy (ΔrH°) of −0.09 ± 0.05 kcal/mol, indicating that 3-chloroheptane is marginally more thermodynamically stable than 2-chloroheptane under these conditions [1][2].

Thermochemistry Isomerization enthalpy Gas-phase equilibria

High-Pressure Thermophysical Properties: Density and Speed of Sound of 3-Chloroheptane up to 196.2 MPa

The density and speed of sound of 3-chloroheptane have been experimentally determined over an extended temperature range (233.15–393.15 K) and at pressures up to 196.2 MPa, significantly expanding the available thermophysical dataset beyond ambient conditions [1]. This study resolved discrepancies between two previously reported ambient-pressure density datasets and established a validated reference for high-pressure applications [1]. Comparable high-pressure thermophysical data for 1-chloroheptane and 2-chloroheptane remain sparse or absent in the peer-reviewed literature [1].

High-pressure thermophysics Density Speed of sound Equation of state

3-Chloroheptane Procurement Scenarios: Research and Industrial Applications Where Isomer-Specific Selection Is Critical


Chiral Chromatography Method Development and Stereoselective Synthesis

3-Chloroheptane serves as an essential chiral probe or intermediate in stereoselective synthetic routes where the optical activity of the product must be controlled. The distinct optical rotation of its (R)- and (S)-enantiomers — with (S)-3-chloroheptane being dextrorotatory and (R)-3-chloroheptane levorotatory [1] — enables polarimetric monitoring of stereochemical outcomes. This property is absent in achiral isomers 1-chloroheptane and 4-chloroheptane, making 3-chloroheptane the required procurement for chiral chromatography column validation and asymmetric synthesis protocol development [1].

Isomer-Specific Equilibrium and Kinetic Studies in Physical Organic Chemistry

The experimentally determined gas-phase isomerization enthalpy between 2-chloroheptane and 3-chloroheptane (ΔrH° = −0.09 ± 0.05 kcal/mol) [1][2] establishes 3-chloroheptane as the thermodynamically favored product under equilibrium conditions. This quantitative datum supports research programs investigating positional isomer equilibria, catalyst performance evaluation, and computational thermochemistry validation where precise thermodynamic parameters are required [1].

High-Pressure Reactor Design and Process Engineering Validation

For industrial applications involving high-pressure chlorinated alkane processing, the experimentally validated density and speed-of-sound dataset for 3-chloroheptane (233.15–393.15 K, up to 196.2 MPa) [1] provides the only reliable thermophysical reference among the chloroheptane positional isomers. This data enables accurate process modeling, safety valve sizing, and equipment design for high-pressure reactors where 3-chloroheptane is a reactant, intermediate, or solvent component [1].

Free-Radical Chlorination Mechanistic Studies and Isomer Distribution Prediction

The predictable 2:1:1 product distribution of 2-chloroheptane, 3-chloroheptane, and 4-chloroheptane in the photochemical chlorination of n-heptane [1] provides a quantitative framework for mechanistic investigations of free-radical halogenation selectivity. Researchers requiring 3-chloroheptane as a specific isomer for subsequent functionalization must account for this fixed statistical yield when designing synthetic and separation workflows [1].

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